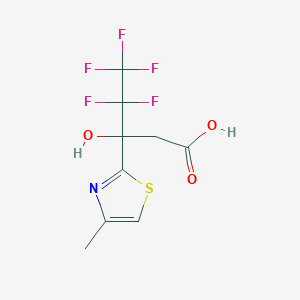
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid is a fluorinated organic compound that features a unique combination of a pentafluoropentanoic acid backbone and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a base such as cesium carbonate and a catalyst like iron acetylacetonate . The reaction is carried out under an inert gas atmosphere at room temperature, followed by heating to 80°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce alcohols.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the thiazole ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)pentanoic acid
- 4,4,5,5,5-Pentafluoro-1-pentanol
- 4,4,5,5,5-Pentafluoro-3-hydroxy-1-(phenanthren-3-yl)pent-2-en-1-one
Uniqueness
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid stands out due to the presence of both the pentafluoropentanoic acid moiety and the thiazole ring. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the thiazole ring contributes to its biological activity and binding affinity.
Properties
Molecular Formula |
C9H8F5NO3S |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H8F5NO3S/c1-4-3-19-6(15-4)7(18,2-5(16)17)8(10,11)9(12,13)14/h3,18H,2H2,1H3,(H,16,17) |
InChI Key |
LEZBWSFYKCARJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(CC(=O)O)(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















